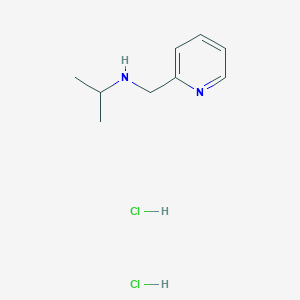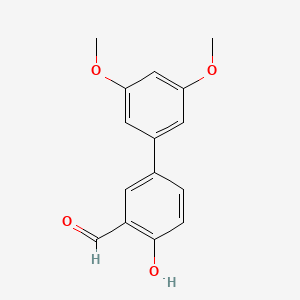
Isoindolin-5-ol hydrochloride; 97%
Descripción general
Descripción
Isoindolin-5-ol hydrochloride, commonly referred to as IH, is a synthetic, white, crystalline powder composed of 97% hydrochloride salt. It is a versatile compound with a wide range of applications in scientific research. IH is a chiral molecule that can exist as either the R or S form, and can also be used in a racemic mixture. It is a relatively stable compound, and has a melting point of approximately 85°C.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Isoindoline derivatives are significant in synthetic organic chemistry, particularly in the construction of O- and N-heterocycles. The cyclocarbonylative Sonogashira coupling of suitable alcohols and amides has been carefully considered for the construction of alkylidenephthalans, -isochromans, and -isoindolines. This method represents a valuable and atom-economic route for creating these scaffolds, which are present in many classes of products such as antimycotics, antibiotics, antioxidants, pigments, and fluorophores (Albano & Aronica, 2017).
Pharmacological and Biological Activities
Isoquinoline alkaloids, closely related to isoindolines, have shown a wide range of biological activities. These compounds, isolated from different plant species, have confirmed antimicrobial, antibacterial, antitumor, and other activities. The structure, origins, and reported biological activities of isoquinoline N-oxides alkaloids are reviewed, with predictions of new possible applications through SAR (structure-activity relationship) activities (Dembitsky, Gloriozova, & Poroikov, 2015).
Antioxidant Activity and Analytical Methods
The antioxidant activity of compounds and their determination play a crucial role in various fields, including food engineering and pharmacology. Isoindoline derivatives could potentially contribute to these applications due to their structural capabilities for radical scavenging. Various assays based on hydrogen atom transfer (HAT) and electron transfer (ET) are employed to determine the antioxidant capacity of compounds, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods could be applicable to studying the antioxidant properties of isoindoline derivatives (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Target of Action
Mode of Action
The exact mode of action of Isoindolin-5-ol hydrochloride remains unclear due to the lack of specific information
Biochemical Pathways
Related compounds have been associated with the inhibition of tubulin polymerization, which could potentially affect cell division and growth.
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWKBIQJSDFUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659208 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-ol hydrochloride | |
CAS RN |
105358-58-5 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)
amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)
amine hydrochloride](/img/structure/B6344032.png)
![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)